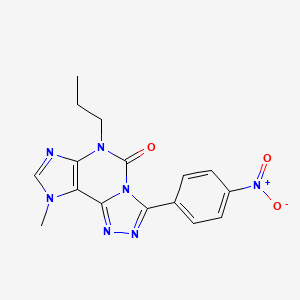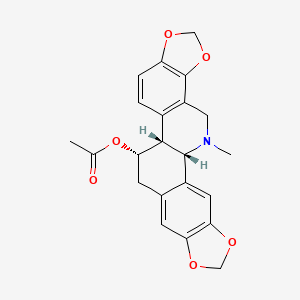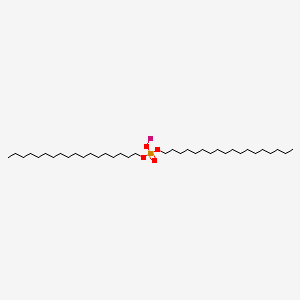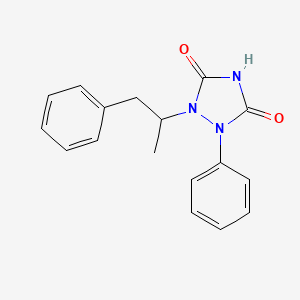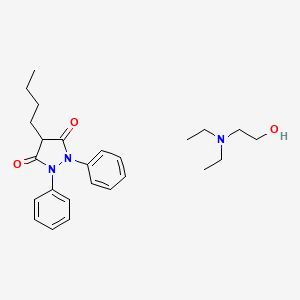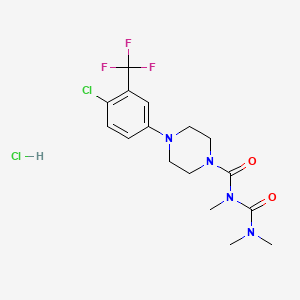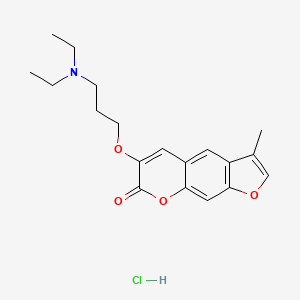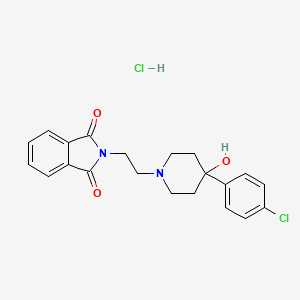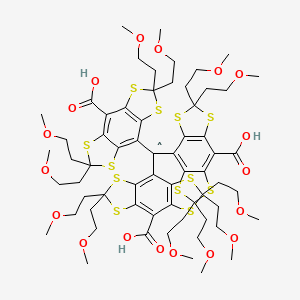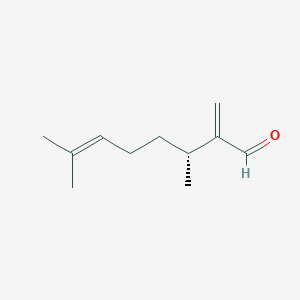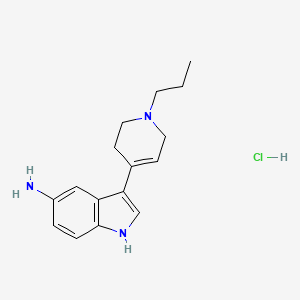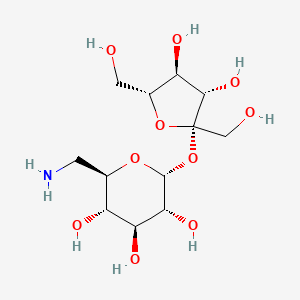
6-Amino-6-deoxysucrose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-6-deoxysucrose is a modified sugar molecule where the hydroxyl group at the sixth position of sucrose is replaced by an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-6-deoxysucrose typically involves the modification of sucrose through a series of chemical reactions. One common method includes the use of nitrosyl chloride to add a nitroso group, followed by reduction to introduce the amino group . The key steps involve:
Addition of Nitrosyl Chloride: This step involves the reaction of sucrose derivatives with nitrosyl chloride to form nitroso-chloro adducts.
Condensation with Alcohols or Phenols: The resulting adducts are then condensed with alcohols or phenols to form glycosides.
Reduction: The glycosides are reduced to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are optimized for large-scale synthesis. These methods often involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes:
Preparation of Precursors: Sucrose derivatives are prepared and purified.
Chemical Modification: The derivatives undergo chemical reactions to introduce the amino group.
Purification: The final product is purified using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-6-deoxysucrose can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can further modify the amino group to form primary amines.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation Products: Oximes, nitriles.
Reduction Products: Primary amines.
Substitution Products: Various functionalized derivatives.
Scientific Research Applications
6-Amino-6-deoxysucrose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential as an antiviral agent, particularly against influenza A virus.
Industry: Utilized in the production of chiral selectors and enantioseparation materials for chiral compounds.
Mechanism of Action
The mechanism of action of 6-Amino-6-deoxysucrose involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-Amino-6-deoxysucrose can be compared with other similar compounds, such as:
6-Amino-6-deoxyglucose: Similar in structure but differs in the sugar backbone.
6-Amino-6-deoxychitosan: Used in gene transfer and as a plasmid vector.
6-Amino-6-deoxycellulose: Employed in chiral separation and as a material for enantioseparation.
Uniqueness: this compound is unique due to its specific structural modification, which imparts distinct chemical and biological properties.
Properties
CAS No. |
82540-70-3 |
|---|---|
Molecular Formula |
C12H23NO10 |
Molecular Weight |
341.31 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H23NO10/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,14-20H,1-3,13H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
InChI Key |
ZRNHJQFHWJBXIZ-UGDNZRGBSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)N |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


